

# Chemical structure and IUPAC name of 4-Iodo-2-(trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name:	4-Iodo-2-(trifluoromethyl)benzonitrile
Cat. No.:	B034293

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## Technical Guide: 4-Iodo-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Iodo-2-(trifluoromethyl)benzonitrile**, a key building block in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a detailed protocol for its synthesis.

## Chemical Structure and Nomenclature

**4-Iodo-2-(trifluoromethyl)benzonitrile** is an aromatic compound featuring a benzonitrile core substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 2-position.

IUPAC Name: **4-Iodo-2-(trifluoromethyl)benzonitrile**[\[1\]](#)

Synonyms: 4-Cyano-3-(trifluoromethyl)iodobenzene, 2-Cyano-5-iodobenzotrifluoride, 4-Iodo-alpha,alpha,alpha-trifluoro-o-tolunitrile

The chemical structure and key identifiers are presented below:

Caption: Key identifiers for **4-Iodo-2-(trifluoromethyl)benzonitrile**.

## Physicochemical and Pharmacological Data

A summary of the key quantitative data for **4-Iodo-2-(trifluoromethyl)benzonitrile** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>3</sub> IN
Molecular Weight	297.02 g/mol
CAS Number	101066-87-9
Appearance	White to yellow to orange powder/crystal
Melting Point	50-55 °C
Boiling Point	282.3 °C at 760 mmHg
Flash Point	> 110 °C (> 230 °F) - closed cup
Density	2.0 ± 0.1 g/cm <sup>3</sup>
Water Solubility	Slightly soluble in water
SMILES	FC(F)(F)c1cc(I)ccc1C#N
InChI Key	RBRTXKYFMXVIER-UHFFFAOYSA-N

## Experimental Protocols

The synthesis of **4-Iodo-2-(trifluoromethyl)benzonitrile** can be effectively achieved via a Sandmeyer reaction, starting from the readily available precursor, 4-Amino-2-(trifluoromethyl)benzonitrile. This reaction involves the diazotization of the primary aromatic amine followed by displacement of the diazonium group with iodide.

## Synthesis of 4-Iodo-2-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This protocol is adapted from a general procedure for the iodination of aromatic amines.[\[2\]](#)

Materials:

- 4-Amino-2-(trifluoromethyl)benzonitrile
- p-Toluenesulfonic acid monohydrate
- Potassium iodide (KI)
- tert-Butyl nitrite (tBuONO)
- Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- 2 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 eq.), p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.), and potassium iodide (2.5 mmol, 2.5 eq.) in acetonitrile (5 mL).
- **Diazotization:** Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add tert-butyl nitrite (2.5 mmol, 2.5 eq.) dropwise.
- **Reaction Progression:** Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes. After this period, heat the mixture to 60 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UPLC.
- **Work-up:** After the reaction is complete, quench the reaction by adding water (15 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

- Purification of Organic Layer: Combine the organic layers and wash sequentially with 2 M HCl (15 mL), saturated NaHCO<sub>3</sub> solution (15 mL), and brine (15 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **4-Iodo-2-(trifluoromethyl)benzonitrile**.

The following diagram illustrates the workflow for the synthesis of **4-Iodo-2-(trifluoromethyl)benzonitrile**.



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Caption: Experimental workflow for the synthesis of the target compound.

## Applications in Research and Development

**4-Iodo-2-(trifluoromethyl)benzonitrile** is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[3] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Its unique electronic properties also make it a compound of interest in materials science, particularly in the development of organic semiconductors.[3]

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